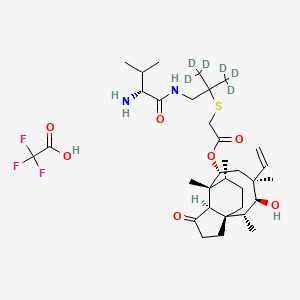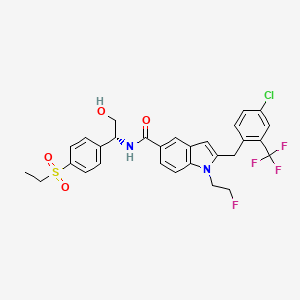
ROR|A agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROR|A agonist 1 is a synthetic compound that acts as an agonist for the retinoic acid receptor-related orphan receptor gamma (RORγ). This receptor is a member of the nuclear receptor superfamily and plays a crucial role in the regulation of various physiological processes, including circadian rhythm, metabolism, inflammation, and immune responses . This compound has been studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer .
Preparation Methods
One common synthetic route involves the use of a tetrahydroquinoline scaffold, which is modified through a series of reactions to produce the final compound . The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yields and purity .
In industrial production, the synthesis of ROR|A agonist 1 may involve large-scale reactions with stringent quality control measures to ensure consistency and safety. The process may also include purification steps such as crystallization, filtration, and chromatography to isolate the desired product .
Chemical Reactions Analysis
ROR|A agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.
Scientific Research Applications
In chemistry, it is used as a tool compound to investigate the structure-activity relationships of RORγ agonists and to develop new derivatives with improved properties . In biology, ROR|A agonist 1 is employed to study the role of RORγ in cellular processes, such as differentiation and proliferation .
In medicine, this compound has shown promise as a therapeutic agent for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, by modulating the immune response and reducing inflammation . Additionally, it has been investigated for its potential anticancer effects, particularly in enhancing the efficacy of immune checkpoint inhibitors in cancer therapy .
Mechanism of Action
The mechanism of action of ROR|A agonist 1 involves binding to the RORγ receptor and activating its transcriptional activity. This activation leads to the recruitment of coactivators and the subsequent transcription of target genes involved in immune regulation and inflammation . The molecular targets of this compound include various cytokines and chemokines that play a role in immune responses .
The activation of RORγ by this compound also influences the differentiation of T helper 17 (Th17) cells, which are involved in the pathogenesis of autoimmune diseases . By modulating the activity of these cells, this compound can help reduce inflammation and improve disease outcomes .
Comparison with Similar Compounds
ROR|A agonist 1 is unique in its high selectivity and potency for the RORγ receptor compared to other similar compounds. Some of the similar compounds include other RORγ agonists and inverse agonists, such as SR1078 and XY039 . These compounds share a similar core structure but differ in their functional groups and overall activity .
While SR1078 is also a RORγ agonist, it has a different binding affinity and efficacy compared to this compound . On the other hand, XY039 is an inverse agonist, meaning it inhibits the activity of RORγ rather than activating it . This difference in mechanism of action highlights the unique properties of this compound and its potential advantages in therapeutic applications .
Properties
Molecular Formula |
C29H27ClF4N2O4S |
|---|---|
Molecular Weight |
611.0 g/mol |
IUPAC Name |
2-[[4-chloro-2-(trifluoromethyl)phenyl]methyl]-N-[(1R)-1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-1-(2-fluoroethyl)indole-5-carboxamide |
InChI |
InChI=1S/C29H27ClF4N2O4S/c1-2-41(39,40)24-8-4-18(5-9-24)26(17-37)35-28(38)20-6-10-27-21(13-20)15-23(36(27)12-11-31)14-19-3-7-22(30)16-25(19)29(32,33)34/h3-10,13,15-16,26,37H,2,11-12,14,17H2,1H3,(H,35,38)/t26-/m0/s1 |
InChI Key |
QZQCXURNZJAFEH-SANMLTNESA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC3=C(C=C2)N(C(=C3)CC4=C(C=C(C=C4)Cl)C(F)(F)F)CCF |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(C=C2)N(C(=C3)CC4=C(C=C(C=C4)Cl)C(F)(F)F)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


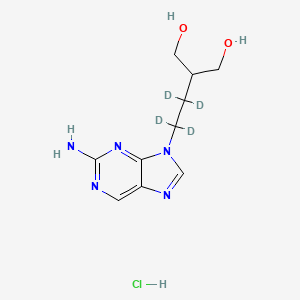
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
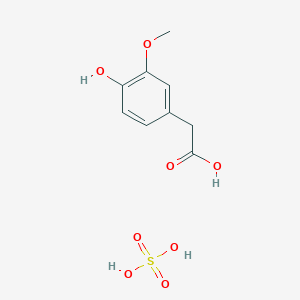
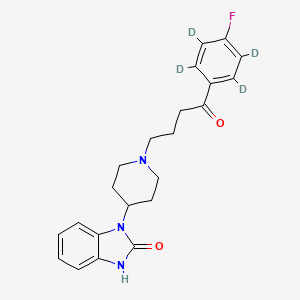
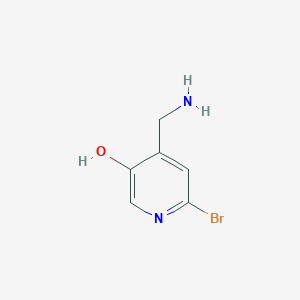
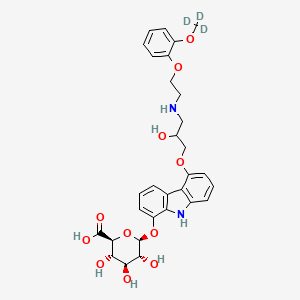
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)

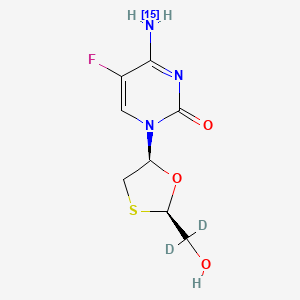
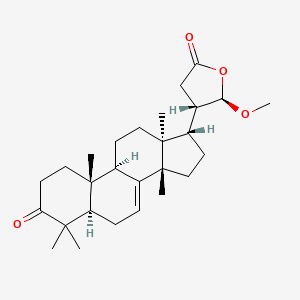
![12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11(19),12,14-hexaene-9,16-dione](/img/structure/B12427673.png)

![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)
